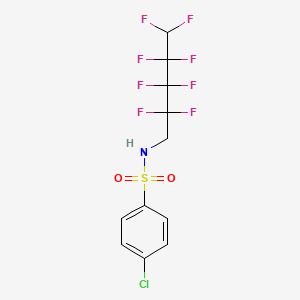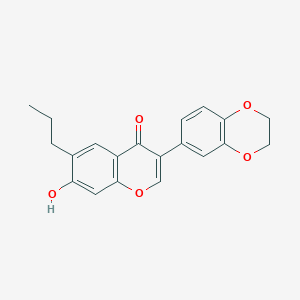
4-(2-(2,4-Dinitrophenyl)vinyl)-2-methoxyphenyl benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(2,4-Dinitrophenyl)vinyl)-2-methoxyphenyl benzoate is an organic compound characterized by its complex structure, which includes a dinitrophenyl group, a vinyl linkage, a methoxyphenyl group, and a benzoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2,4-Dinitrophenyl)vinyl)-2-methoxyphenyl benzoate typically involves multiple steps:
Formation of the Vinyl Intermediate: The initial step often involves the reaction of 2,4-dinitrobenzaldehyde with an appropriate vinyl precursor under basic conditions to form the vinyl intermediate.
Methoxylation: The intermediate is then subjected to methoxylation using methanol and a suitable catalyst to introduce the methoxy group.
Esterification: Finally, the methoxyvinyl intermediate is esterified with benzoic acid or its derivatives in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize waste and improve sustainability.
化学反应分析
Types of Reactions
4-(2-(2,4-Dinitrophenyl)vinyl)-2-methoxyphenyl benzoate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl benzoates depending on the nucleophile used.
科学研究应用
4-(2-(2,4-Dinitrophenyl)vinyl)-2-methoxyphenyl benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a probe in biochemical assays due to its chromophoric properties.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
作用机制
The mechanism by which 4-(2-(2,4-Dinitrophenyl)vinyl)-2-methoxyphenyl benzoate exerts its effects depends on its application:
Biochemical Probes: The compound can interact with specific biomolecules, altering their activity or providing a detectable signal.
Pharmacological Agents: It may interact with cellular targets such as enzymes or receptors, modulating their function through binding interactions.
相似化合物的比较
Similar Compounds
4-(2-(2,4-Dinitrophenyl)vinyl)phenyl benzoate: Lacks the methoxy group, which may affect its reactivity and applications.
2-Methoxy-4-(2-(2,4-dinitrophenyl)vinyl)phenol: Contains a hydroxyl group instead of a benzoate ester, influencing its solubility and biological activity.
Uniqueness
4-(2-(2,4-Dinitrophenyl)vinyl)-2-methoxyphenyl benzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both electron-withdrawing nitro groups and electron-donating methoxy groups creates a versatile compound for various synthetic and research purposes.
属性
分子式 |
C22H16N2O7 |
|---|---|
分子量 |
420.4 g/mol |
IUPAC 名称 |
[4-[(E)-2-(2,4-dinitrophenyl)ethenyl]-2-methoxyphenyl] benzoate |
InChI |
InChI=1S/C22H16N2O7/c1-30-21-13-15(8-12-20(21)31-22(25)17-5-3-2-4-6-17)7-9-16-10-11-18(23(26)27)14-19(16)24(28)29/h2-14H,1H3/b9-7+ |
InChI 键 |
HLYKXQHRCFUYST-VQHVLOKHSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C3=CC=CC=C3 |
规范 SMILES |
COC1=C(C=CC(=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]alaninate](/img/structure/B11992299.png)




![diethyl 5-{[(E)-(2-hydroxyphenyl)methylidene]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11992348.png)
![6-Amino-1-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11992356.png)
![N'-[(E)-furan-2-ylmethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11992379.png)
![2-Phenyl-N-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11992391.png)

![8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11992395.png)

![ethyl ({7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetate](/img/structure/B11992402.png)
